molecular formula C11H21ClN2O2 B11926713 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride

5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride

Cat. No.: B11926713
M. Wt: 248.75 g/mol
InChI Key: KLRVJPBSNXYGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride is a spirocyclic compound featuring a 5-azaspiro[2.4]heptane core modified with a tert-butoxycarbonyl (Boc) protecting group on the amine moiety. The Boc group enhances stability during synthetic processes, particularly in peptide and medicinal chemistry, where amine protection is critical to prevent unwanted side reactions. The spirocyclic structure imparts conformational rigidity, making it valuable in drug discovery for optimizing pharmacokinetic properties .

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-5-yl)carbamate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)12-13-7-6-11(8-13)4-5-11;/h4-8H2,1-3H3,(H,12,14);1H

InChI Key

KLRVJPBSNXYGMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN1CCC2(C1)CC2.Cl

Origin of Product

United States

Preparation Methods

Chiral Synthesis via Intramolecular Cyclization

The method disclosed in CN104478791A involves a stereoselective annulation reaction to construct the spirocyclic core. Starting from a halogenated intermediate (compound 5a), the reaction proceeds via an SN2 mechanism under basic conditions to form the spiro[2.4]heptane system. Key steps include:

  • Halogenation : Conversion of a hydroxyl group to a leaving group (e.g., Br or I) using reagents like PBr₃.

  • Cyclization : Treatment with a strong base (e.g., potassium tert-butoxide) in toluene at 0–50°C induces ring closure, achieving >98% enantiomeric excess (ee) without chiral separation.

  • Deprotection and Salt Formation : Acidic hydrolysis of the tert-butyloxycarbonyl (Boc) group followed by hydrochloride salt precipitation yields the final product.

This route achieves a total yield of ~50% with HPLC purity exceeding 99% .

Cyclopropanation via Dihalocarbene Addition

An alternative approach (CN103687489A, US8927739B2) constructs the cyclopropane ring through dihalocarbene addition to a pyrrolidine-derived alkene. The process involves:

  • Dihalocarbene Generation : Thermal decomposition of sodium trichloroacetate or tribromoacetate in the presence of phase-transfer catalysts.

  • Cyclopropanation : Reaction with a pyrrolidine alkene precursor forms a dihalogenated cyclopropane intermediate.

  • Functional Group Manipulation : Sequential dehalogenation, carboxylation, and Boc protection yield the target compound.

While this method avoids chiral resolution, it requires stringent control of reaction conditions (e.g., –78°C to 100°C) and exhibits lower stereoselectivity compared to intramolecular cyclization.

Stepwise Methodological Breakdown

Halogenation and Cyclization (CN104478791A)

Step 1: Halogenation of Hydroxyl Precursor

  • Reagents : PBr₃ (2 equivalents) in dichloromethane.

  • Conditions : 0°C to room temperature, stirred overnight.

  • Outcome : 97% yield of brominated intermediate (compound 5a).

Step 2: Base-Induced Cyclization

  • Reagents : Potassium tert-butoxide (2 equivalents) in toluene.

  • Conditions : 0°C → 50°C over 10 hours.

  • Outcome : Intramolecular SN2 displacement forms the spirocyclic core with 98% ee .

Step 3: Hydrolysis and Salt Formation

  • Reagents : NaOH (2N) followed by HCl adjustment to pH 5–6.

  • Isolation : Ethyl acetate extraction yields the hydrochloride salt with 99% HPLC purity .

Dihalocarbene-Based Cyclopropanation (US8927739B2)

Step 1: Alkene Preparation

  • Substrate : (2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid.

  • Oxidation : TEMPO/NaClO system converts hydroxyl to ketone.

Step 2: Cyclopropanation

  • Reagents : Sodium tribromoacetate, phase-transfer catalyst.

  • Conditions : –10°C to 25°C, dihalocarbene addition to alkene.

Step 3: Dehalogenation and Functionalization

  • Reduction : Zn/AcOH removes halogen atoms.

  • Boc Protection : tert-Butyl dicarbonate in presence of base.

Reaction Optimization Techniques

Temperature and Solvent Effects

  • Optimal Cyclization Temperature : 50°C in toluene maximizes yield and ee. Lower temperatures (0°C) reduce side reactions but prolong reaction time.

  • Solvent Selection : Polar aprotic solvents (THF, dioxane) improve solubility of intermediates, while toluene minimizes racemization.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates dihalocarbene generation, reducing reaction time by 30%.

  • Base Strength : Potassium tert-butoxide outperforms weaker bases (e.g., K₂CO₃) in cyclization, achieving near-quantitative conversion.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (Compound 5a, CDCl₃): δ 8.10 (s, 1H), 4.09 (t, J = 4.8 Hz, 1H), 1.42 (s, 9H Boc).

  • HPLC : Retention time = 12.3 min (Chiralpak® AD-H column), ee = 98.5%.

Purity and Yield Comparison

MethodYield (%)ee (%)Purity (%)
Intramolecular Cyclization509899
Dihalocarbene Addition358595

Industrial Scalability and Challenges

Scale-Up Considerations

  • Chiral Synthesis : Suitable for kilogram-scale production due to minimal purification steps.

  • Safety : Dihalocarbene methods require handling of pyrophoric reagents (e.g., Et₂Zn), complicating large-scale use.

Cost Efficiency

  • Raw Material Costs : Boc-protected intermediates are 40% cheaper than enzymatic resolution substrates.

  • Waste Reduction : Intramolecular cyclization generates 70% less solvent waste compared to dihalocarbene routes .

Chemical Reactions Analysis

Types of Reactions

5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Coupling: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis.

Major Products Formed

    Free Amine: Obtained after Boc deprotection.

    Peptide Derivatives: Formed through coupling reactions with carboxylic acids or other amino acids.

Scientific Research Applications

Antiviral Research

5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride has been investigated for its potential as a scaffold in the development of antiviral agents. For instance, it plays a role in the synthesis of compounds targeting SARS-CoV-2 protease inhibitors, contributing to the design of effective antiviral therapies against COVID-19 .

Neuropharmacology

The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for neuroactive drug development. Research has indicated that derivatives of spiro compounds can exhibit activity at GABA receptors, which are crucial for regulating neuronal excitability and have implications in treating anxiety and other neurological disorders .

Drug Design and Development

The versatility of this compound extends to its use in drug design frameworks. It serves as a building block for synthesizing more complex molecules with desired pharmacological properties. Its incorporation into larger molecular frameworks has shown promise in enhancing bioactivity and selectivity towards specific biological targets .

Case Study 1: Synthesis of Antiviral Agents

In a recent study, researchers synthesized a library of compounds based on the spiro framework, including this compound. These compounds were evaluated for their inhibitory effects on viral proteases, leading to the identification of several promising candidates with potent antiviral activity against SARS-CoV-2 .

Case Study 2: Neuroactive Compound Development

Another research effort focused on modifying the spiro structure to enhance its interaction with GABA receptors. The study demonstrated that certain derivatives exhibited significant muscle relaxant properties and reduced airway hyperresponsiveness in animal models, suggesting potential therapeutic applications in respiratory conditions .

Comparative Data Table

Application Area Compound Role Key Findings
Antiviral ResearchScaffold for protease inhibitorsIdentified potent inhibitors against SARS-CoV-2
NeuropharmacologyGABA receptor interactionExhibited muscle relaxant effects in vivo
Drug DesignBuilding block for complex moleculesEnhanced bioactivity and selectivity towards targets

Mechanism of Action

The mechanism of action of 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 5-Azaspiro[2.4]heptane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications References
5-(Boc-amino)-5-aza-spiro[2.4]heptane HCl C₁₀H₁₉ClN₂O₂ 234.73 Boc-amino at 5-position Not explicitly listed Intermediate in drug synthesis; Boc protection for amines
5-Azaspiro[2.4]heptane HCl C₆H₁₂ClN 133.62 None 3659-21-0 Base compound for derivatization
7-Fluoro-5-azaspiro[2.4]heptane HCl C₆H₁₁ClFN 151.61 Fluoro at 7-position 2227205-26-5 Enhanced metabolic stability; bioactive applications
7,7-Difluoro-5-azaspiro[2.4]heptane HCl C₆H₁₀ClF₂N 169.60 Difluoro at 7,7-positions 2436770-95-3 Increased lipophilicity; structural rigidity
7-Methoxy-5-azaspiro[2.4]heptane HCl C₇H₁₄ClNO 163.64 Methoxy at 7-position - Altered solubility; hydrogen bonding modulation
6-Ethynyl-5-azaspiro[2.4]heptane HCl C₈H₁₂ClN 157.64 Ethynyl at 6-position EN300-28247225 Click chemistry applications

Structural and Functional Differences

Boc-Amino Derivative Role of Boc Group: The Boc group protects the amine during synthesis, improving solubility in organic solvents and preventing undesired reactions. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine, essential for further functionalization . Applications: Used in peptide coupling and as a building block for kinase inhibitors or antiviral agents (e.g., intermediates for abacavir analogs) .

Fluorinated Derivatives

  • 7-Fluoro and 7,7-Difluoro : Fluorine substitution enhances metabolic stability by resisting cytochrome P450 oxidation. The 7,7-difluoro variant exhibits greater lipophilicity (clogP ~1.5 vs. 0.8 for the base compound), improving blood-brain barrier penetration for CNS-targeted drugs .

Methoxy and Ethynyl Derivatives

  • 7-Methoxy : The methoxy group increases polarity, enhancing aqueous solubility (logS ≈ -2.1 vs. -3.5 for the base compound). This modification is useful in optimizing oral bioavailability .
  • 6-Ethynyl : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation in probe development or targeted drug delivery .

Base Compound (5-Azaspiro[2.4]heptane HCl)

  • Serves as a precursor for synthesizing all derivatives. Its unmodified structure is less stable in biological systems but critical for studying spirocyclic effects on receptor binding .

Biological Activity

5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of biologically active molecules, including antiviral agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

This compound features a spirocyclic structure that incorporates a nitrogen atom into its ring system. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, enhancing the compound's stability and reactivity during synthesis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly in the context of viral replication inhibition. Notably, it acts as a precursor in the synthesis of ledipasvir , a potent NS5A inhibitor used for treating hepatitis C virus (HCV) infections. The mechanism involves binding to the NS5A protein, thereby disrupting its function and preventing viral replication.

Antiviral Properties

The primary biological activity associated with this compound is its role in antiviral drug development. As an intermediate in ledipasvir synthesis, it demonstrates significant antiviral efficacy against HCV:

  • Inhibition of NS5A Protein : The compound's structure allows it to effectively inhibit the NS5A protein, which is crucial for HCV replication.
  • Potency : Ledipasvir, derived from this compound, has shown high potency with an IC50 value in the nanomolar range against HCV .

Other Biological Activities

Research indicates potential applications beyond antiviral activity:

  • Enzyme Mechanisms : The compound is utilized in studies investigating enzyme mechanisms and protein-ligand interactions, contributing to a deeper understanding of biochemical pathways involved in various diseases.
  • Antibacterial Activity : While primarily noted for its antiviral properties, compounds with similar spirocyclic structures have been explored for antibacterial applications due to their unique pharmacophoric characteristics .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

  • Synthesis and Evaluation of NS5A Inhibitors :
    • A study demonstrated the successful synthesis of ledipasvir from this compound, showcasing its critical role in developing effective HCV treatments. The research outlined various synthetic pathways leading to high-yield production of biologically active derivatives .
  • Structure-Activity Relationship (SAR) Studies :
    • SAR studies have revealed that modifications to the spirocyclic structure can enhance biological activity and selectivity towards specific targets. These findings are crucial for optimizing lead compounds in drug discovery programs aimed at treating viral infections .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of ledipasvir have shown favorable absorption and distribution profiles when derived from this compound, indicating potential for clinical efficacy with manageable side effects .

Data Tables

Property Value
Molecular FormulaC₁₃H₁₈ClN₃O₂
Molecular Weight273.75 g/mol
IC50 against HCV~0.1 nM (for ledipasvir)
SolubilitySoluble in DMSO

Q & A

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to functionalize the spirocyclic scaffold?

  • Methodological Answer : Palladium-catalyzed coupling requires halogenation of the spirocycle (e.g., bromination at C6 using NBS). A study achieved 6-bromo-5-azaspiro[2.4]heptane with 85% yield, enabling Suzuki reactions with aryl boronic acids . Catalyst choice (e.g., Pd(PPh3_3)4_4) and microwave-assisted heating (80°C, 30 min) enhance efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.